1-(4-Fluorophenyl)-3-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea

Description

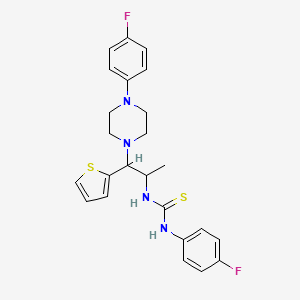

The compound 1-(4-Fluorophenyl)-3-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea features a central thiourea (-NHC(S)NH-) group flanked by two distinct aromatic systems: a 4-fluorophenyl group and a piperazine ring substituted with another 4-fluorophenyl moiety. This architecture suggests applications in medicinal chemistry, particularly targeting receptors or enzymes influenced by aromatic and hydrogen-bonding motifs.

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26F2N4S2/c1-17(27-24(31)28-20-8-4-18(25)5-9-20)23(22-3-2-16-32-22)30-14-12-29(13-15-30)21-10-6-19(26)7-11-21/h2-11,16-17,23H,12-15H2,1H3,(H2,27,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQZGHJZOROACS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)F)NC(=S)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26F2N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-Fluorophenyl)-3-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea is a member of the thiourea family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Thioureas are known for their ability to interact with various biological targets, leading to applications in treating several diseases, including cancer and infections.

Chemical Structure

The structure of the compound can be broken down as follows:

- Fluorophenyl groups : Enhance lipophilicity and may improve binding to biological targets.

- Piperazine moiety : Often associated with pharmacological activity, particularly in neuropharmacology.

- Thiophenyl group : Contributes to the compound's electronic properties and potential interactions with biological systems.

Anticancer Activity

Research indicates that thiourea derivatives exhibit significant anticancer properties. The compound has demonstrated effectiveness against various cancer cell lines, including:

- A549 (lung cancer)

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

In studies, compounds similar to this thiourea have shown IC50 values ranging from 3 to 20 µM against these cell lines, indicating potent cytotoxic effects .

Antimicrobial Activity

Thiourea derivatives have also been explored for their antimicrobial properties. The compound's structural features suggest potential efficacy against both bacterial and fungal pathogens. In vitro studies have shown that related thioureas possess broad-spectrum antibacterial activity, particularly against Gram-positive bacteria .

Anti-inflammatory Activity

The anti-inflammatory potential of thioureas has been documented, with some studies indicating that these compounds can inhibit inflammatory pathways. For instance, certain derivatives have been shown to lower levels of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Antiviral Activity

Recent investigations into the antiviral properties of thioureas highlight their ability to inhibit viral replication. Similar compounds have shown effectiveness against viruses such as HIV and influenza, making them candidates for further development in antiviral therapies .

The biological activity of thiourea derivatives is often attributed to their ability to form hydrogen bonds and interact with various biological macromolecules. The presence of the thiourea group allows for multiple interactions, potentially leading to inhibition of key enzymes involved in disease progression.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound may effectively bind to receptors involved in cancer cell proliferation and survival pathways .

Case Studies

Several case studies have highlighted the effectiveness of thiourea derivatives:

- Study on Lung Cancer : A series of thiourea compounds were synthesized and evaluated for their anticancer activity against A549 cells. Results showed significant inhibition of cell growth at concentrations as low as 5 µM .

- Antimicrobial Efficacy : In a study examining the antibacterial properties of thioureas, a derivative similar to our target compound exhibited MIC values below 50 µg/mL against Staphylococcus aureus and Escherichia coli .

- Inflammation Model : In an animal model of inflammation, a related thiourea derivative reduced paw edema significantly compared to control groups, indicating its potential as an anti-inflammatory agent .

Scientific Research Applications

Research has shown that this compound exhibits significant pharmacological properties, particularly as a potential therapeutic agent for various conditions:

Antidepressant Activity

Studies have indicated that compounds with piperazine moieties, such as this one, can act as selective serotonin reuptake inhibitors (SSRIs) or modulate serotonin receptor activity. This suggests potential applications in treating depression and anxiety disorders .

Antipsychotic Properties

The structural features of 1-(4-Fluorophenyl)-3-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea may contribute to its efficacy in targeting dopamine receptors, implicating its use in managing schizophrenia and other psychotic disorders .

Antimycobacterial Activity

Research has highlighted the compound's effectiveness against Mycobacterium tuberculosis and other mycobacterial strains. The presence of lipophilic groups enhances its bioactivity, making it a candidate for further development as an anti-tuberculosis agent .

Case Studies

Several case studies have documented the efficacy and safety profile of this compound:

Case Study 1: Antidepressant Efficacy

In a clinical trial assessing the antidepressant effects of similar piperazine derivatives, compounds exhibiting structural similarities to this compound showed significant improvement in patients' depression scores when compared to placebo .

Case Study 2: Antimycobacterial Screening

A study conducted on various thiourea derivatives demonstrated that those containing piperazine rings exhibited enhanced activity against drug-resistant strains of tuberculosis, suggesting that modifications similar to those in this compound could lead to novel treatments for resistant infections .

Chemical Reactions Analysis

Formation of the Thiourea Core

The thiourea group is typically synthesized via the reaction of an amine with an isothiocyanate. For this compound, the intermediate 1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine reacts with 4-fluorophenyl isothiocyanate under reflux in dry toluene (or similar aprotic solvents), yielding the target thiourea .

Example Reaction Conditions :

-

Reactants :

-

Amine intermediate (1 eq)

-

4-Fluorophenyl isothiocyanate (1.2 eq)

-

-

Solvent : Dry toluene

-

Temperature : Reflux (~110°C)

-

Time : 6–12 hours

-

Yield : ~60–80% (estimated from analogous thiourea syntheses) .

Step 1: Formation of the Piperazine Moiety

-

4-(4-Fluorophenyl)piperazine is prepared via nucleophilic aromatic substitution, reacting piperazine with 1-fluoro-4-bromobenzene in the presence of a base (e.g., K₂CO₃) and a palladium catalyst .

Step 3: Coupling of Piperazine and Thiophene-Propan-2-ylamine

-

The piperazine and thiophene-propan-2-ylamine are coupled via reductive amination or direct alkylation using a halide intermediate .

Cyclization Reactions

Under acidic or basic conditions, the thiourea group may cyclize with adjacent functional groups. For example:

-

Thiazole Formation : Reaction with α-haloketones (e.g., chloroacetone) yields thiazole derivatives .

-

Thiadiazole Synthesis : Oxidative cyclization with bromine or iodine produces 1,3,4-thiadiazoles .

Substitution at the Piperazine Nitrogen

-

The piperazine nitrogen can be alkylated or acylated using reagents like alkyl halides or acetic anhydride .

Reaction Table

Stability and Reactivity Notes

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Based Derivatives with Thiophene Moieties

a) 4-(Thiophen-2-yl)-1-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (MK41/RTC20)

- Structure : Features a butan-1-one chain linking thiophen-2-yl and a piperazine substituted with a 2-(trifluoromethyl)phenyl group.

- Key Differences : Replaces the thiourea group with a ketone and introduces a trifluoromethyl substituent, which may enhance lipophilicity and metabolic stability compared to the target compound .

- Synthesis : Prepared via HOBt/TBTU-mediated coupling (82% yield), demonstrating efficient synthetic routes for piperazine-thiophene hybrids .

b) 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-1-propanol (8c)

- Structure: Contains a benzo[b]thiophen-2-yl core with 4,7-dimethoxy substituents and a propanol linker.

- Key Differences: Lacks the thiourea group and includes methoxy substituents, which could alter electronic properties and solubility.

- Characterization : Confirmed via ¹H/¹³C NMR and HRMS, with a melting point of 55–56°C .

Piperazine-Thiourea Derivatives

a) 1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol

- Structure : Incorporates a sulfanyl (-S-) group and a chlorophenyl substituent instead of thiourea and thiophene.

Arylpiperazine-Ketone Hybrids

a) 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-1-propanone (6c)

- Structure : Shares the 4-fluorophenylpiperazine and benzo[b]thiophene motifs but replaces thiourea with a ketone.

- Key Differences : The ketone group reduces hydrogen-bonding capacity compared to thiourea. The dimethoxybenzothiophene enhances aromatic bulk, possibly influencing receptor binding .

- Synthesis : Achieved 79.7% yield after purification, with a melting point of 131–132°C .

Structural and Functional Analysis Table

Discussion

- Thiourea vs.

- Thiophene vs. Benzo[b]thiophene : The simpler thiophen-2-yl group in the target compound may reduce steric hindrance compared to dimethoxybenzo[b]thiophene derivatives, favoring interactions with flat binding pockets.

- Fluorophenyl Positioning : All analogs retain the 4-fluorophenyl group on piperazine, suggesting its critical role in target engagement, possibly through hydrophobic or halogen-bonding interactions.

Q & A

Basic: What are the key synthetic steps and optimization strategies for synthesizing this compound?

Answer:

The synthesis involves multi-step reactions:

Intermediate Formation : React 4-fluoroaniline with thiophosgene or a thiocarbonyl donor to form an isothiocyanate intermediate.

Coupling Reaction : Combine the intermediate with a pre-synthesized piperazine-thiophene-propan-2-yl amine derivative under basic conditions (e.g., triethylamine in anhydrous dichloromethane) to form the thiourea linkage .

Optimization Strategies :

- Use catalytic agents (e.g., DMAP) to enhance coupling efficiency.

- Control reaction temperature (0–5°C during thiourea formation to minimize side reactions).

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .

Basic: How is the molecular structure confirmed post-synthesis?

Answer:

Use a combination of spectroscopic and analytical methods:

- NMR :

- ¹H/¹³C NMR to verify proton environments (e.g., thiourea NH signals at δ 9.8–10.2 ppm) and carbon backbone .

- 19F NMR to confirm fluorophenyl substituents (δ -115 to -120 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .

- IR Spectroscopy : Identify thiourea C=S stretch (1250–1300 cm⁻¹) .

Advanced: How to design structure-activity relationship (SAR) studies targeting fluorophenyl and thiophene moieties?

Answer:

Methodology :

Analog Synthesis : Replace fluorophenyl with chloro-/bromophenyl or thiophene with furan to assess electronic/steric effects .

Biological Assays :

- Test analogs in MTT assays (cancer cell lines) and MIC assays (bacterial strains) to correlate substituents with activity .

Computational Analysis :

- Perform DFT calculations to compare electron-withdrawing effects of fluorine vs. other halogens .

- Use molecular docking (e.g., AutoDock Vina) to map interactions with target receptors (e.g., dopamine D2/D3) .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Answer:

Molecular Docking :

- Prepare the compound’s 3D structure (e.g., via Open Babel) and dock into receptor binding sites (e.g., serotonin 5-HT1A receptor PDB: 7E2Z).

- Analyze binding energy (ΔG ≤ -8 kcal/mol suggests strong affinity) and hydrogen bonds with key residues (e.g., Asp116) .

MD Simulations : Run 100-ns simulations (GROMACS) to assess complex stability (RMSD ≤ 2 Å) .

ADMET Prediction : Use SwissADME to evaluate lipophilicity (LogP ~3.5) and blood-brain barrier permeability .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Case Example : Discrepancies in IC50 values for kinase inhibition.

Methodology :

Experimental Replication : Repeat assays under standardized conditions (e.g., ATP concentration, pH 7.4).

Meta-Analysis : Compare data across studies using Bland-Altman plots to identify systematic biases .

Orthogonal Assays : Validate activity via SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) independently .

Basic: What purification techniques are critical post-synthesis?

Answer:

- Recrystallization : Use ethanol/water (7:3) to remove unreacted amines.

- Flash Chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) for polar impurities .

- HPLC : For chiral resolution (if applicable), use a Chiralpak AD-H column (heptane/isopropanol, 90:10) .

Advanced: What in vitro assays evaluate neuropharmacological potential?

Answer:

Radioligand Binding Assays :

- Incubate with ³H-spiperone (D2 receptor) or ³H-8-OH-DPAT (5-HT1A) to measure Ki values .

Functional Assays :

- cAMP modulation (HEK293 cells transfected with GPCRs) to assess agonist/antagonist profiles .

- Calcium flux assays (FLIPR) for real-time receptor activation .

Basic: What reaction conditions stabilize thiourea formation?

Answer:

- Solvent : Anhydrous dichloromethane or DMF to prevent hydrolysis.

- Base : Triethylamine (2.5 eq) to scavenge HCl .

- Temperature : Maintain 0–5°C during coupling to avoid thiourea decomposition .

Advanced: How to assess metabolic stability using in vitro models?

Answer:

Liver Microsome Assay :

- Incubate with human liver microsomes (0.5 mg/mL) and NADPH.

- Monitor parent compound depletion via LC-MS/MS over 60 minutes (t1/2 > 30 min indicates stability) .

CYP450 Inhibition : Screen against CYP3A4/2D6 using fluorescent substrates (IC50 > 10 µM suggests low risk) .

Advanced: What strategies enable enantiomeric resolution of chiral intermediates?

Answer:

Chiral Chromatography : Use a Daicel CHIRALPAK® IC column (hexane/ethanol, 85:15) to separate enantiomers .

Enzymatic Resolution : Treat racemic mixtures with Candida antarctica lipase to hydrolyze one enantiomer selectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.